Anti-HBV Potency (EC50)
Optimization of the ATDC scaffold yielded analogues with significantly improved potency over the initial hit and other reported capsid assembly effectors (CAEs). Two specific analogues, 19o and 19k, showed sub-micromolar EC50 values against HBV replication in a cell-based assay [1][2]. These values are a quantifiable improvement over the baseline activity of earlier CAEs (compounds 7-10) used in the same study, demonstrating the value of this specific chemotype [1][2].
| Evidence Dimension | Anti-HBV activity (EC50) |
|---|---|
| Target Compound Data | Analogues of ATDC: 19o (EC50 = 0.11 μM), 19k (EC50 = 0.31 μM) |
| Comparator Or Baseline | Reported CAEs (compounds 7-10 from the study, no specific EC50 values provided for these comparators) |
| Quantified Difference | The lead analogues 19o and 19k were stated to have 'overall lead profiles superior to reported CAEs 7-10'. |
| Conditions | Cell-based HBV replication assay (HepG2.2.15 cells or similar) |
Why This Matters
Quantified, low-nanomolar EC50 values for lead analogues validate the ATDC scaffold as a viable starting point for developing novel HBV therapeutics with superior potency to earlier CAEs.
- [1] Tang, J., et al. (2019). 5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors. European Journal of Medicinal Chemistry, 164, 179-192. View Source
- [2] Tang, J., et al. (2019). 5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors. European Journal of Medicinal Chemistry, 164, 179-192. View Source
